

6-Chloropyridine-2,3-diamine CAS number 40851-95-4

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Compound of Interest

Compound Name: 6-Chloropyridine-2,3-diamine

Cat. No.: B1313204

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An In-depth Technical Guide to **6-Chloropyridine-2,3-diamine** (CAS: 40851-95-4)

This technical guide provides a comprehensive overview of **6-Chloropyridine-2,3-diamine**, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

6-Chloropyridine-2,3-diamine is a substituted pyridine with a unique structure that makes it a valuable intermediate in the synthesis of complex, biologically active molecules.^[1]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	40851-95-4	[2]
Molecular Formula	C ₅ H ₆ ClN ₃	[1][2]
Molecular Weight	143.57 g/mol	[1][2]
Appearance	White to brown to dark purple powder/crystal	[1][3]
Melting Point	131-136 °C	[1][2][3]
Boiling Point	360.2 ± 37.0 °C (Predicted)	[3]
Density	1.447 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	2.69 ± 0.50 (Predicted)	[3]
Storage Conditions	2-8°C	[1][2][3]

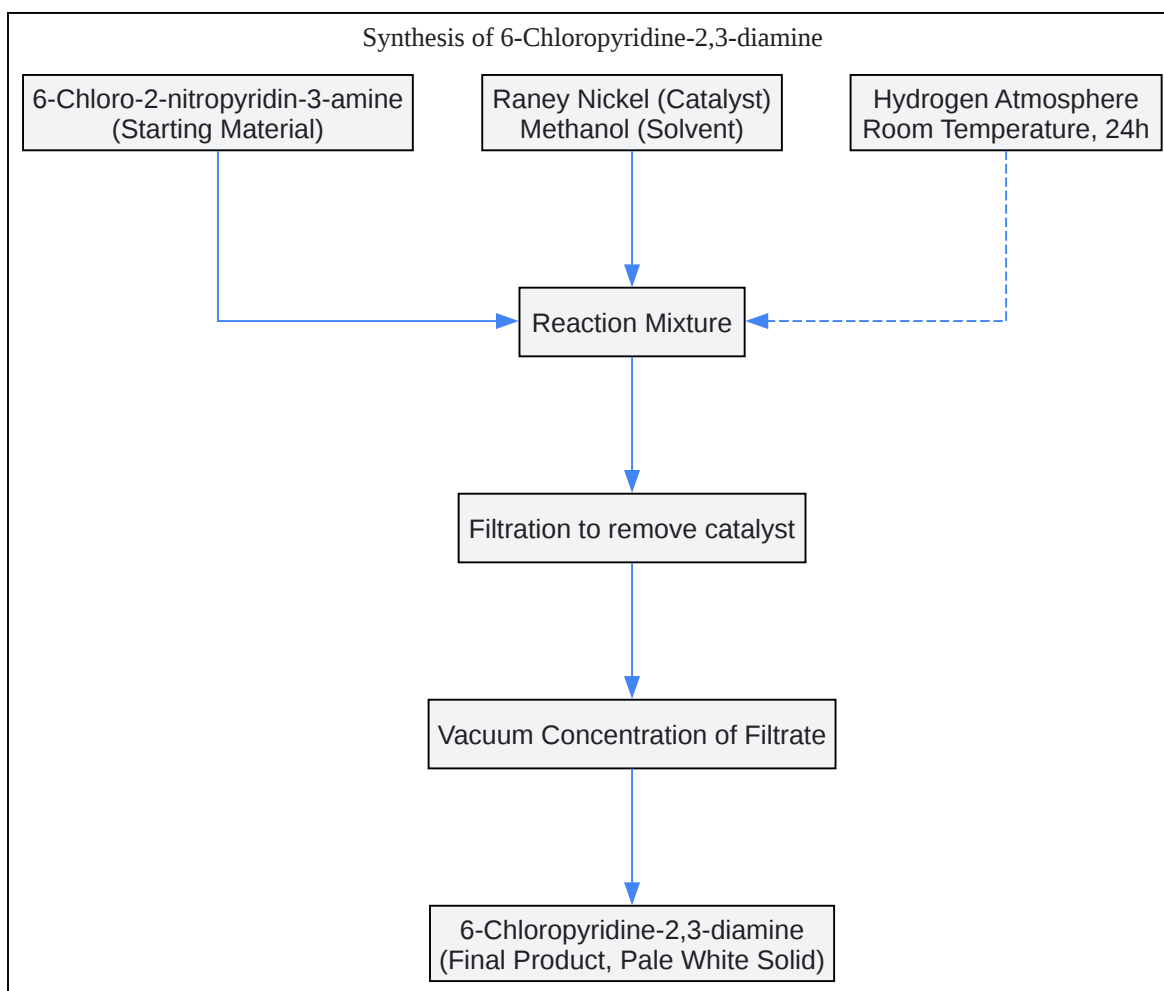
Table 2: Spectroscopic Data Summary Note: Detailed public spectroscopic data for **6-Chloropyridine-2,3-diamine** is limited. The following represents typical expected characteristics based on its structure.

Spectroscopy	Feature	Expected Characteristics
^1H NMR	Aromatic Protons	Signals in the aromatic region (δ 6.0-8.0 ppm).
Amine Protons	Broad signals corresponding to two NH_2 groups.	
^{13}C NMR	Aromatic Carbons	Five distinct signals in the aromatic region.
IR Spectroscopy	N-H Stretch	Strong, sharp bands around $3300\text{-}3500\text{ cm}^{-1}$ (asymmetric and symmetric).[4]
Aromatic C-H Stretch	Medium intensity bands around $3000\text{-}3100\text{ cm}^{-1}$.[4]	
N-H Bend	Strong scissoring band around 1620 cm^{-1} .[4]	
C=C, C=N Stretch	Strong ring stretching bands around $1470\text{-}1580\text{ cm}^{-1}$.[4]	
C-N Stretch	Strong band for the aromatic amine around 1310 cm^{-1} .[4]	
Mass Spectrometry	Molecular Ion Peak	$[\text{M}]^+$ at $m/z \approx 143.57$.
Isotopic Pattern	Presence of a chlorine atom confirmed by the $[\text{M}+2]^+$ peak in an approximate 3:1 ratio to the $[\text{M}]^+$ peak.[5]	

Synthesis and Experimental Protocols

The synthesis of **6-Chloropyridine-2,3-diamine** is most commonly achieved through the reduction of a nitro-substituted precursor.

Synthesis Workflow



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Caption: Synthesis route for **6-Chloropyridine-2,3-diamine**.

Experimental Protocol: Synthesis

This protocol is adapted from a documented synthesis method.^[3]

- **Reaction Setup:** In a suitable reaction vessel, suspend 6-Chloro-2-nitropyridin-3-amine (1.0 eq.) and Raney Nickel catalyst in methanol.
- **Hydrogenation:** Place the reaction mixture under a hydrogen atmosphere.
- **Reaction Conditions:** Stir the mixture at room temperature for 24 hours.
- **Work-up:** Upon completion of the reaction, remove the Raney Nickel catalyst by filtration.
- **Isolation:** Concentrate the filtrate under vacuum to yield the final product, **6-Chloropyridine-2,3-diamine**, as a pale white solid.[3] The product identity can be confirmed by ESI-MS, looking for m/z : 144.05 $[M+H]^+$. [3]

Experimental Protocol: General Spectroscopic Analysis

The following provides a general methodology for acquiring spectroscopic data for compounds like **6-Chloropyridine-2,3-diamine**.

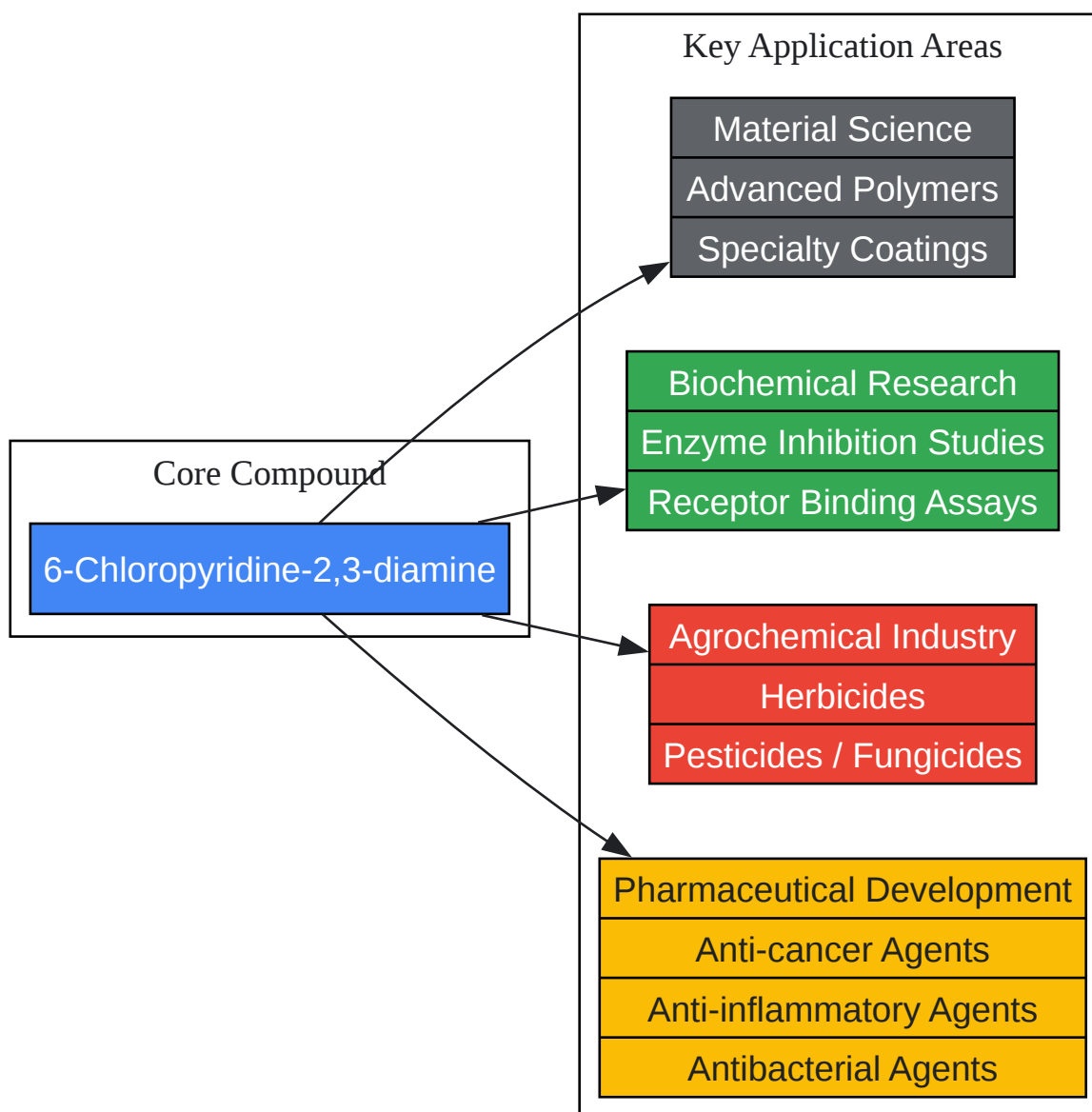
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) containing tetramethylsilane (TMS) as an internal standard.[4][5]
 - **1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.[4]
 - **^{13}C NMR Acquisition:** Acquire the spectrum using a standard proton-decoupled pulse sequence.
- **Infrared (IR) Spectroscopy:**
 - **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.[5] Alternatively, prepare a KBr pellet.[4]

- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[\[4\]](#)[\[5\]](#) Co-add 16-32 scans to improve the signal-to-noise ratio and subtract a background spectrum.[\[4\]](#)[\[5\]](#)
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion or through a gas chromatograph (GC-MS).[\[4\]](#)[\[5\]](#)
 - Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[\[4\]](#)[\[5\]](#)
 - Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.[\[4\]](#) Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine.[\[4\]](#)

Applications and Biological Relevance

6-Chloropyridine-2,3-diamine is a versatile building block primarily utilized for its ability to be incorporated into larger, more complex molecules with desired biological activities.[\[1\]](#)

Overview of Applications



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Caption: Key application areas for **6-Chloropyridine-2,3-diamine**.

- **Pharmaceutical Development:** This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][3][6] Its structure is particularly useful for developing anti-cancer and anti-inflammatory agents.[1] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are critical in oncology.[7]
- **Agrochemicals:** It is used in the formulation of herbicides and pesticides.[1][6] Its ability to inhibit specific biological pathways makes it a potent candidate for developing effective and

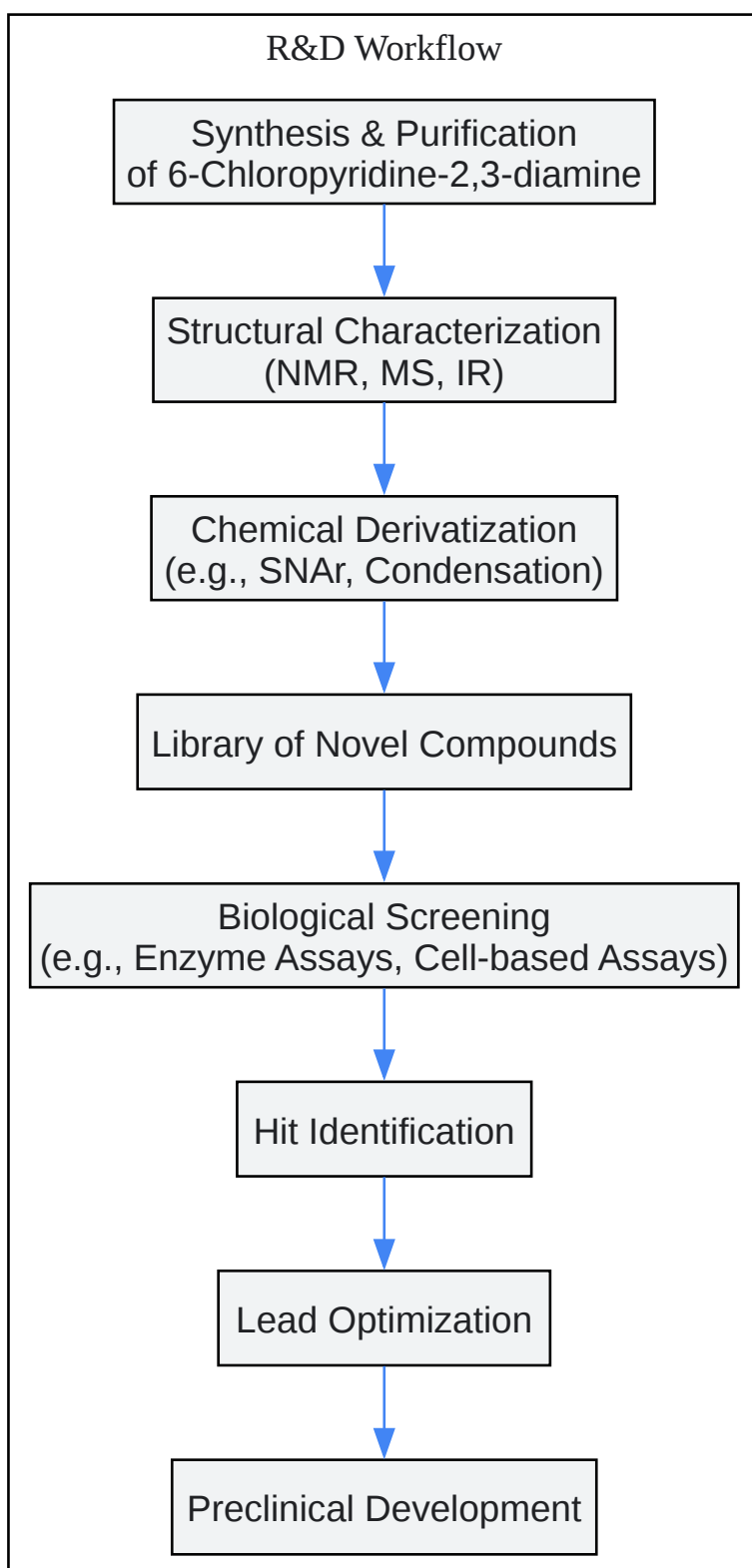
environmentally friendly crop protection agents.[1]

- Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which helps in understanding fundamental biological processes.[1][6]
- Material Science: The unique chemical properties of **6-Chloropyridine-2,3-diamine** also lend it to applications in the development of advanced materials like polymers and coatings.
[6]

Chemical Reactivity and Logical Workflow

The reactivity of the 6-chloropyridine scaffold is well-documented. The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic aromatic substitution (S_NAr), making it a key site for molecular modification.[8] The two adjacent amino groups offer further sites for derivatization or for forming heterocyclic ring systems.

General Research and Development Workflow



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Caption: General workflow for drug discovery using the title compound.

This workflow illustrates how a foundational building block like **6-Chloropyridine-2,3-diamine** is utilized in a typical drug discovery or agrochemical development pipeline. After synthesis and rigorous characterization, it undergoes various chemical reactions to create a library of new molecules, which are then screened for biological activity to identify promising new candidates for development.

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